molecular formula C22H19Cl3N2O2 B2518477 N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide CAS No. 2089056-76-6

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide

Cat. No.: B2518477
CAS No.: 2089056-76-6
M. Wt: 449.76
InChI Key: KKZDZTJFDLFERF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide (hereafter referred to as Compound 65) is a benzamide derivative synthesized via sequential alkylation and benzoylation reactions. Its structure features:

  • A 2,4-dichlorobenzoyl core.
  • An N-(2-aminoethyl) group.
  • A 4-[(4-chlorophenyl)methoxy]phenyl substituent.

This compound was developed as part of a series targeting Trypanosoma brucei inhibitors, with optimized potency through strategic substitution patterns .

Properties

IUPAC Name

N-(2-aminoethyl)-2,4-dichloro-N-[4-[(4-chlorophenyl)methoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O2/c23-16-3-1-15(2-4-16)14-29-19-8-6-18(7-9-19)27(12-11-26)22(28)20-10-5-17(24)13-21(20)25/h1-10,13H,11-12,14,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDZTJFDLFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)N(CCN)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347513
Record name N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089056-76-6
Record name N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzamide core: This step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Amination: The benzoyl chloride is then reacted with 4-[(4-chlorophenyl)methoxy]aniline to form the intermediate benzamide.

    Introduction of the aminoethyl group: The final step involves the reaction of the intermediate with ethylenediamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorides on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

The compound has been investigated for its biological activity, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of benzamide compounds exhibit significant biological effects due to their structural properties.

Antimicrobial Activity

Studies have shown that benzamide derivatives can possess antimicrobial properties. For example, compounds similar to N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide have been tested against various bacterial and fungal strains. In vitro tests demonstrated effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad spectrum of antimicrobial activity .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has indicated that certain benzamide derivatives exhibit potent activity against cancer cell lines, including colorectal carcinoma (HCT116). For instance, compounds with similar structures have shown IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents . The mechanism of action may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the chemical structure can enhance biological activity. For instance, the presence of halogen atoms (like chlorine) in the aromatic rings has been correlated with increased antimicrobial potency .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of benzamide derivatives against various microbial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria and fungi, showcasing the compound's potential in developing new antimicrobial agents .
  • Anticancer Screening : In a comparative study against established chemotherapy drugs, compounds structurally related to this compound demonstrated superior efficacy in inhibiting cancer cell growth. The findings suggest that further development could lead to novel therapeutic options for cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between Compound 65 and related benzamide derivatives:

Compound ID Substituent on Benzamide Core Aminoalkyl Chain Aryl/Alkyl Substituent Key Structural Feature
65 2,4-dichloro 2-aminoethyl 4-[(4-chlorophenyl)methoxy]phenyl Chlorophenoxy group
53 2,4-dichloro Furan-2-ylmethyl 4-chlorophenyl Heterocyclic (furan)
54 2,4-dichloro Thiophen-2-ylmethyl 4-chlorophenyl Heterocyclic (thiophene)
12 2,4-dichloro 2-aminoethyl 2,4-dichlorophenyl Dichlorophenyl group
73 4-fluoro-2-(trifluoromethyl) 2-aminoethyl 4-[(4-chlorophenyl)methoxy]phenyl Trifluoromethyl group

Key Observations :

  • The 4-chlorophenoxy group in 65 introduces hydrophobicity, improving membrane permeability .
  • Trifluoromethyl substitution in 73 enhances metabolic stability but may reduce solubility .

Key Observations :

  • High yields (e.g., 98% for 12 ) correlate with stable intermediates like Boc-protected amines .
  • HPLC purification (used for 65 ) ensures high purity but increases synthesis complexity .

ADMET and Physicochemical Properties

  • Lipophilicity : LogP values increase with halogenation (e.g., 65 > 73 ) .
  • Metabolic Stability: Aminoethyl chains in 65 and 12 may undergo oxidative deamination, whereas trifluoromethyl groups in 73 resist metabolism .
  • Solubility : Polar substituents (e.g., methoxy in 15 ) improve aqueous solubility compared to chlorinated analogs .

Biological Activity

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide, with CAS number 2089056-76-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19Cl3N2O2C_{22}H_{19}Cl_{3}N_{2}O_{2}, with a molecular weight of 449.8 g/mol. The compound features several functional groups that contribute to its biological activity, including an amine group, dichloro substituents, and a methoxy phenyl moiety.

PropertyValue
Molecular FormulaC22H19Cl3N2O
Molecular Weight449.8 g/mol
CAS Number2089056-76-6

Antiviral Properties

Recent studies have indicated that benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related compound) was shown to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of the antiviral protein APOBEC3G (A3G) . This suggests that similar derivatives may possess antiviral properties against HBV and other viruses.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Benzamide derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression. For example, research on related compounds has revealed that certain benzamide derivatives effectively inhibit RET kinase activity, which plays a crucial role in several cancers . The presence of halogen atoms in the structure enhances the interaction with biological targets.

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on this compound indicated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models demonstrated that the compound exhibited a favorable pharmacokinetic profile with low toxicity levels. In particular, studies using the duck HBV model showed promising results in reducing viral load .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the benzamide structure can significantly influence biological activity. For instance, altering the position of chlorine or methoxy groups can enhance or diminish potency against specific targets .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Alkylation : React 4-[(4-chlorophenyl)methoxy]aniline with N-Boc-2-aminoacetaldehyde using reductive amination to introduce the aminoethyl group.

Benzoylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC/HOBt) to form the benzamide backbone .

Deprotection : Remove the Boc group using HCl, yielding the final compound as a hydrochloride salt .

  • Key Conditions : Reactions are typically carried out under inert atmospheres (N₂/Ar), with purification via HPLC or silica gel chromatography .

Q. How is the purity and structural integrity of the compound confirmed?

  • Methodological Answer :
  • 1H-NMR (300 MHz, d6-DMSO) : Analyze peak splitting patterns to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ groups at δ 2.8–3.2 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.1 for the free base) .
  • Elemental Analysis : Ensure C, H, N, Cl percentages match theoretical values (±0.3% tolerance) .

Q. What physicochemical parameters influence fluorescence properties of benzamide derivatives?

  • Methodological Answer : Fluorescence intensity (λex 340 nm, λem 380 nm) is optimized by:
ParameterOptimal Value
pH5.0
Temperature25°C
SolventPolar aprotic (e.g., DMSO)
Stability decreases above 40°C or in acidic/basic media .

Advanced Research Questions

Q. How do structural modifications impact biological activity in related benzamide derivatives?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzyme inhibition (e.g., Trypanosoma brucei IC₅₀ values < 1 µM) .
  • Aminoethyl side chains improve solubility and receptor binding affinity (e.g., dopamine D₃ receptor Ki = 0.13 nM) .
  • SAR Studies : Use comparative assays with analogs (e.g., replacing 4-chlorophenyl with furan or thiophene) to evaluate potency shifts .

Q. How can conflicting data in fluorescence or bioactivity assays be resolved?

  • Methodological Answer :
  • Controlled Replicates : Conduct triplicate measurements under standardized conditions (e.g., fixed excitation slit width, quencher-free buffers) .
  • Binding Constant (Kb) Analysis : Use Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .
  • Dose-Response Curves : Validate bioactivity with IC₅₀ values across multiple cell lines (e.g., Hep G2 vs. MCF-7) to rule out cell-specific effects .

Q. What computational strategies are used to predict target interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to VEGFR-2 or kinase domains using crystal structures (PDB ID: 4ASD). Prioritize compounds with ΔG < -9 kcal/mol .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

Q. How are binding constants and detection limits determined for analytical applications?

  • Methodological Answer :
  • Fluorometric Titration : Incrementally add analyte to a fluorophore solution. Calculate Kb using the Benesi-Hildebrand equation .
  • LOD/LOQ : Derive via linear regression of calibration curves (e.g., LOD = 3.3σ/S, LOQ = 10σ/S), where σ = standard deviation of the blank .
ParameterValue
LOD0.2691 mg/L
LOQ0.898 mg/L
R.S.D.%1.369

Data Contradiction Analysis

Q. Why might bioactivity vary between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsome clearance (e.g., t₁/₂ < 30 min indicates rapid degradation in vivo) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (<5% reduces efficacy) .
  • Permeability (Caco-2 assays) : Low Papp (<1 × 10⁻⁶ cm/s) suggests poor intestinal absorption .

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